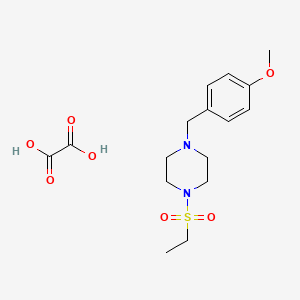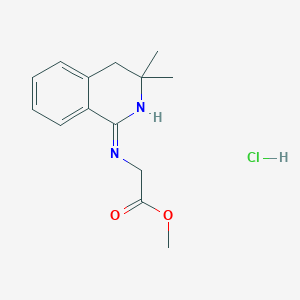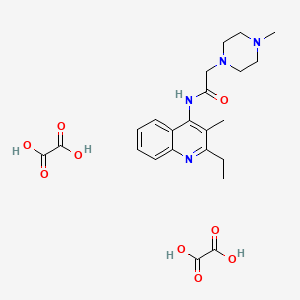
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FOBC or NFM-OH, and it has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of FOBC is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth. FOBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, FOBC may be able to prevent the expression of genes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
FOBC has been found to have interesting biochemical and physiological effects. In addition to its anti-cancer properties, FOBC has been shown to have anti-inflammatory effects. FOBC has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FOBC is its potential as a fluorescent probe for imaging cancer cells. FOBC has been shown to have high selectivity for cancer cells, which makes it a promising tool for cancer imaging. However, FOBC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. FOBC also has a relatively short half-life, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for FOBC research. One area of interest is in the development of FOBC-based therapies for cancer. FOBC has been shown to have anti-tumor effects in vivo, and it may be possible to develop FOBC-based drugs that can be used to treat cancer. Another area of interest is in the development of new imaging techniques using FOBC. FOBC has been shown to have high selectivity for cancer cells, and it may be possible to use FOBC-based imaging to detect cancer at an early stage. Finally, there is also interest in the development of new synthesis methods for FOBC, which may allow for the production of larger quantities of FOBC with higher purity.
In conclusion, FOBC is a promising compound that has potential applications in scientific research, particularly in the field of cancer research. The synthesis method for FOBC has been optimized to produce high yields of FOBC with high purity. FOBC has been found to have interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While FOBC has some limitations for lab experiments, there are several future directions for FOBC research, including the development of FOBC-based therapies for cancer and new imaging techniques using FOBC.
Synthesemethoden
The synthesis of FOBC involves several steps, including the reaction of 3-fluoro-2-methylaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-aminophenol to form FOBC. The synthesis process has been optimized to produce high yields of FOBC with high purity.
Wissenschaftliche Forschungsanwendungen
FOBC has been found to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. FOBC has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in vivo. FOBC has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-11(17)3-2-4-12(9)19-16(21)10-5-6-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHVGFRBZYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)

![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)

![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6029729.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)